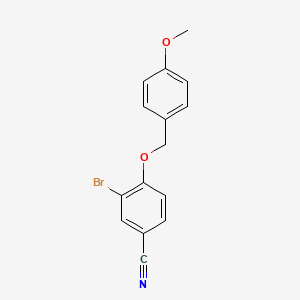

3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile

CAS No.: 1548389-21-4

Cat. No.: VC3106550

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1548389-21-4 |

|---|---|

| Molecular Formula | C15H12BrNO2 |

| Molecular Weight | 318.16 g/mol |

| IUPAC Name | 3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile |

| Standard InChI | InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |

| Standard InChI Key | NOXLERGJANYHIW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br |

Introduction

Chemical Identity and Structure

3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is a substituted benzonitrile containing bromine, a methoxybenzyloxy group, and a nitrile functional group. The compound features a characteristic structure where a 4-methoxybenzyloxy group is attached to a 3-bromo-4-benzonitrile core.

Basic Identification Data

The compound can be identified through various systematic nomenclature systems and identifiers as shown in the table below:

| Parameter | Information |

|---|---|

| IUPAC Name | 3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile |

| Molecular Formula | C₁₅H₁₂BrNO₂ |

| Molecular Weight | 318.16 g/mol |

| CAS Registry Number | 2065250-29-3 |

| PubChem CID | 82797934 |

| MDL Number | MFCD30478176 |

| Creation Date (PubChem) | 2014-10-20 |

| Modification Date (PubChem) | 2025-02-22 |

The basic structure consists of a benzonitrile ring with a bromine substituent at position 3 and a 4-methoxybenzyloxy group at position 4 .

Structural Representation

The compound can be represented through various chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br |

| InChI | InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |

| InChIKey | NOXLERGJANYHIW-UHFFFAOYSA-N |

The structure features a para-methoxybenzyl group connected via an ether linkage to position 4 of a 3-bromobenzonitrile unit .

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile are important for understanding its behavior in various conditions and applications.

Physical Properties

While specific experimental data for this compound is limited, predicted properties based on its structure include:

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Color | Typically white to off-white crystalline solid |

| Solubility | Likely soluble in organic solvents such as dichloromethane, THF, and DMSO; poorly soluble in water |

| Melting Point | Not experimentally confirmed |

| Boiling Point | Not experimentally confirmed |

Chemical Reactivity

The chemical reactivity of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is influenced by its three key functional groups:

-

The nitrile group (-CN) is susceptible to hydrolysis to form carboxylic acids or reduction to form amines

-

The bromine atom at position 3 serves as a potential site for metal-catalyzed cross-coupling reactions

-

The methoxybenzyloxy group can undergo cleavage under acidic conditions, serving as a protecting group for phenol

Applications and Research Significance

Based on its structure and the properties of related compounds, 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile has several potential applications.

Pharmaceutical Intermediates

The compound may serve as a valuable intermediate in pharmaceutical synthesis, particularly for:

-

Development of PD-L1 dimerization inducers, as suggested by research into related biphenyl derivatives

-

Synthesis of bioactive compounds containing the 3-bromo-4-substituted benzonitrile scaffold

Building Block in Organic Synthesis

As a functionalized organic compound, 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile can serve as a versatile building block:

-

The bromine substituent provides a site for cross-coupling reactions (Suzuki, Stille, Negishi)

-

The nitrile group can be transformed into various functional groups (amides, amines, carboxylic acids)

-

The 4-methoxybenzyloxy group can be selectively removed to reveal a phenol functionality

Materials Science Applications

Similar compounds have been utilized in materials science for:

-

Development of organic electronic materials

-

Synthesis of monomers for specialized polymers

-

Creation of compounds with liquid crystalline properties

Related Compounds

Several structurally related compounds provide context for understanding 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile.

Structural Analogs

| Compound | CAS Number | Molecular Weight | Relationship |

|---|---|---|---|

| 3-Bromo-4-methoxybenzonitrile | 117572-79-9 | 212.04 g/mol | Lacks the benzyloxy spacer, has direct methoxy group |

| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | 198.01 g/mol | Has hydroxyl instead of methoxybenzyloxy group |

| 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile | 1213790-87-4 | 273.71 g/mol | Has chlorine instead of bromine, different substitution pattern |

| 3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile | 2065250-29-3 | 318.17 g/mol | Isomeric structure with different substitution pattern |

These related compounds share certain structural features with 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile but differ in substitution patterns or functional groups .

Comparative Properties

The presence of different substituents affects the properties and reactivity of these compounds:

-

The hydroxyl group in 3-Bromo-4-hydroxybenzonitrile (melting point 155-159°C) makes it more polar and capable of hydrogen bonding compared to its methoxy or benzyloxy derivatives

-

The direct methoxy group in 3-Bromo-4-methoxybenzonitrile alters its electron distribution compared to the benzyloxy-containing analog

-

The different position of substituents in isomeric structures significantly impacts their three-dimensional shape and potential binding interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume